2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
2-[(2-methylpiperidin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-6-4-5-9-18(11)10-14-16-13-8-3-2-7-12(13)15(19)17-14/h2-3,7-8,11H,4-6,9-10H2,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQEMGETRXOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Quinazolinone Synthesis
The Niementowski reaction is a foundational method for constructing the 4(3H)-quinazolinone core. Anthranilic acid reacts with formamide or urea derivatives under thermal conditions to form the quinazolinone skeleton. For 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone, this method requires subsequent functionalization at position 2:
- Core Formation :
Anthranilic acid undergoes condensation with formamide at 120–150°C to yield 4(3H)-quinazolinone. - Chlorination :
The 2-position is activated via chlorination using POCl₃ or PCl₅, producing 2-chloro-4(3H)-quinazolinone. - Alkylation :
2-Chloro-4(3H)-quinazolinone reacts with 2-methylpiperidine in the presence of a base (e.g., K₂CO₃) to introduce the piperidinomethyl group.
Representative Reaction Scheme :
$$
\text{Anthranilic acid} \xrightarrow{\text{Formamide, 140°C}} \text{4(3H)-Quinazolinone} \xrightarrow{\text{POCl}_3} \text{2-Chloro-4(3H)-quinazolinone} \xrightarrow{\text{2-Methylpiperidine, DMF}} \text{Target Compound}
$$
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Formamide, 140°C, 6 h | 75–85 | |
| Chlorination | POCl₃, reflux, 4 h | 90 | |
| Alkylation | 2-Methylpiperidine, K₂CO₃, DMF, 80°C, 12 h | 65–70 |
Modern Functionalization Strategies
Mannich Reaction for Direct Aminomethylation
The Mannich reaction enables one-step introduction of the piperidinomethyl group. 4(3H)-quinazolinone reacts with formaldehyde and 2-methylpiperidine under acidic conditions to form the target compound:
Reaction Conditions :
- Solvent: Ethanol/water (3:1)
- Catalyst: HCl (10 mol%)
- Temperature: 60°C, 8 h
- Yield: 60–68%
Advantages :
- Avoids intermediate chlorination.
- Reduces purification steps.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, improving efficiency:
Procedure :
- Mix 4(3H)-quinazolinone, 2-methylpiperidine, and paraformaldehyde in DMSO.
- Irradiate at 100°C for 20 min (300 W).
- Isolate via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 75% (vs. 65% conventional heating).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar quinazolinone core and axial orientation of the piperidinomethyl group.
Optimization and Challenges
Solvent and Base Selection
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The quinazolinone nucleus undergoes electrophilic substitution at electron-rich positions. Key transformations include:
Chlorination
-
Reagents : Phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or trichloroisocyanuric acid (TCCA) with triphenylphosphine.
-
Conditions : Reflux in anhydrous conditions (80–120°C, 2–6 hours).
-
Outcome : Replacement of hydroxyl groups with chlorine at C4 or C6 positions.
| Entry | Reagent System | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | POCl₃ | 110 | 4 | 4-Chloro derivative | 85 |
| 2 | TCCA + PPh₃ | 80 | 2 | 6-Chloro derivative | 89 |
Pyrimidine Ring Reduction
-
Reagents : Palladium/charcoal (Pd/C) or platinum oxide (PtO₂) under hydrogen atmosphere.
-
Conditions : 40–60 psi H₂, room temperature to 50°C.
-
Outcome : Saturation of the pyrimidine ring to form 1,2-dihydroquinazolinones.
| Entry | Catalyst | Pressure (psi) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Pd/C | 50 | 1,2-Dihydroquinazolinone | 78 |
| 2 | PtO₂ | 40 | 1,2,3,4-Tetrahydro derivative | 92 |
Oxidation Reactions
The tertiary amine side chain and quinazolinone core are susceptible to oxidation:
-
Reagents : Potassium permanganate (KMnO₄) or meta-chloroperbenzoic acid (mCPBA).
-
Conditions : Aqueous acidic or neutral solvents (20–40°C).
-
Outcome : Formation of N-oxides or hydroxylated derivatives .
| Entry | Oxidizing Agent | Site Modified | Product | Yield (%) |
|---|---|---|---|---|
| 1 | KMnO₄ | Piperidine N-oxide | N-Oxide derivative | 65 |
| 2 | mCPBA | C6 hydroxylation | 6-Hydroxyquinazolinone | 58 |
Nucleophilic Substitution
The methylpiperidinylmethyl group facilitates nucleophilic displacement under specific conditions:
-
Reagents : Alkyl halides or aryl boronic acids via Suzuki-Miyaura coupling.
-
Conditions : Pd(PPh₃)₄ catalyst, base (K₂CO₃), 80–100°C in DMF/H₂O .
| Entry | Nucleophile | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl bromide | Pd(OAc)₂ | 2-Benzyl derivative | 73 |
| 2 | 4-Fluorophenyl boronic acid | Pd(PPh₃)₄ | Biarylquinazolinone | 68 |
Cyclization Reactions
Intramolecular cyclization forms polycyclic systems:
-
Reagents : o-Chlorobenzoyl chloride in THF.
-
Conditions : Reflux (12–24 hours).
-
Outcome : Formation of quinolino[2,1-b]quinazolin-5,12(6H)-dione derivatives .
| Entry | Reagent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | o-Chlorobenzoyl chloride | 65 | Polycyclic quinazolinone | 81 |
Hydrolysis Reactions
The methylene bridge between quinazolinone and piperidine is hydrolyzed under acidic/basic conditions:
-
Reagents : HCl (6M) or NaOH (10%).
-
Conditions : Reflux (4–8 hours).
-
Outcome : Cleavage to yield 4(3H)-quinazolinone and 2-methylpiperidine fragments.
| Entry | Condition | Product | Yield (%) |
|---|---|---|---|
| 1 | HCl (6M) | 4(3H)-Quinazolinone | 88 |
| 2 | NaOH (10%) | 2-Methylpiperidine | 76 |
Catalytic Coupling Reactions
Palladium-mediated cross-couplings enable functionalization:
-
Reagents : Aryl halides, alkynes, or alkenes.
| Entry | Reaction Type | Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Suzuki | 4-Bromophenyl | Pd(dppf)Cl₂ | 4-Arylquinazolinone | 70 |
| 2 | Sonogashira | Phenylacetylene | CuI/Pd(PPh₃)₄ | Alkyne-functionalized derivative | 65 |
Antimicrobial Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
-
Key Modifications : Introduction of electron-withdrawing groups (Cl, F) at C6/C7 positions enhances antibacterial potency against Staphylococcus aureus and Escherichia coli .
| Entry | Substituent | MIC (S. aureus) (μg/mL) | MIC (E. coli) (μg/mL) |
|---|---|---|---|
| 1 | 6-Cl | 1.2 | 2.5 |
| 2 | 7-F | 0.8 | 1.9 |
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone, have been extensively studied for their anticancer properties. Research indicates that modifications to the quinazoline core can enhance its efficacy against various cancer cell lines.
- Mechanism of Action : These compounds often act by inhibiting key pathways involved in tumor growth and metastasis. For instance, they can inhibit vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for tumor angiogenesis and proliferation .
-
Case Studies :
- A study demonstrated that specific quinazoline derivatives exhibited significant cytotoxic activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent activity .
- Another investigation revealed that certain derivatives could inhibit tubulin polymerization, a critical process for cancer cell division, thereby showcasing their potential as anti-tumor agents .
Anti-inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives is another area of active research. These compounds have shown promise in treating conditions characterized by excessive inflammation.
- Mechanism : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
-
Research Findings :
- In vivo studies have shown that 2-methyl-3-amino-4(3H)-quinazolinone derivatives can significantly reduce edema in animal models, demonstrating their effectiveness as anti-inflammatory agents .
- Specific derivatives were noted to exhibit comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Quinazoline derivatives also possess antimicrobial properties, making them candidates for developing new antibiotics.
- Mechanism : The antimicrobial action is often linked to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in pathogens .
-
Case Studies :
- Research has indicated that certain quinazoline compounds exhibit significant activity against Mycobacterium tuberculosis, highlighting their potential in treating resistant strains of bacteria .
- Additionally, studies have shown that these compounds can be effective against a range of Gram-positive and Gram-negative bacteria, further supporting their utility in infectious disease management .
Central Nervous System Disorders
The compound has also been investigated for its potential effects on the central nervous system.
- Mechanism : Some derivatives act as allosteric modulators of G protein-coupled receptors (GPCRs), which play a vital role in neurotransmission and neuroprotection .
- Research Insights :
Summary Table of Biological Activities
| Activity Type | Mechanism | Example Findings |
|---|---|---|
| Anticancer | Inhibition of VEGFR/EGFR | Significant cytotoxicity against HepG2 and MCF-7 |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced edema in animal models |
| Antimicrobial | Disruption of bacterial metabolism | Effective against Mycobacterium tuberculosis |
| CNS Disorders | Modulation of GPCRs | Neuroprotective effects observed |
Mechanism of Action
The mechanism of action of 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular signaling and metabolic processes. This modulation can lead to changes in gene expression, protein function, and cellular behavior, ultimately resulting in the observed therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4(3H)-Quinazolinone Derivatives
Key Observations:
Substituent Position: Position 2: Alkyl groups (e.g., methyl) enhance analgesic activity , while bulkier groups like benzylmercapto improve antitumor efficacy . Position 3: Aryl groups (e.g., o-tolyl in methaqualone) or amino groups modulate anticonvulsant and antimicrobial activities . Position 7: Halogenation (e.g., Cl in UR-9825) boosts antifungal potency by enhancing electrophilic interactions with fungal enzymes .
Biological Activity Trends :
- Antitumor : 2-Benzylmercapto derivatives exhibit higher activity (MGI% = 19%) than alkylmercapto analogs (MGI% = 2–11%) due to improved hydrophobic interactions .
- Antifungal : UR-9825 outperforms fluconazole in vitro, attributed to its 7-Cl substituent and triazole side chain .
- Analgesic/Anticonvulsant : Methaqualone and 2-methyl derivatives show efficacy in seizure models but may induce neurotoxicity with oral dosing .
Synthetic Methods :
- The target compound’s synthesis likely involves Mannich reactions (as described for 2-alkylation in ) or alkylation of 2-methyl precursors with 2-methylpiperidine.
Physicochemical Properties
The (2-methylpiperidino)methyl group introduces a tertiary amine, increasing basicity and solubility in acidic environments. Comparatively:
- 2-Methyl derivatives : Lower logP values, favoring aqueous solubility.
- Benzylmercapto derivatives : Higher lipophilicity enhances membrane permeability but may reduce metabolic stability.
- UR-9825 : The 7-Cl substituent and triazole group balance hydrophobicity and hydrogen-bonding capacity, optimizing pharmacokinetics .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups: Methyl or amino groups at position 2 enhance analgesic activity via σ-receptor modulation .
- Bulky Substituents : Benzylmercapto or aryl groups improve antitumor activity by intercalating DNA or inhibiting topoisomerases .
- Halogens : Electrophilic Cl or F atoms at position 7 enhance antifungal activity by targeting cytochrome P450 enzymes .
Biological Activity
Introduction
The compound 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone is a derivative of the quinazolinone family, known for its diverse biological activities. Quinazolinones have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C13H16N4O
- Molecular Weight: 244.30 g/mol
- Functional Groups: Contains a quinazolinone core and a piperidine moiety.
1. Anticancer Activity
Quinazolinone derivatives have demonstrated significant anticancer properties across various studies. The specific compound has shown promising results in inhibiting the growth of cancer cell lines.
Research indicates that modifications to the quinazolinone structure can enhance its efficacy against cancer cells. For instance, the incorporation of various substituents has been linked to improved activity against HepG2 and MCF-7 cell lines, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents like doxorubicin .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Quinazolinones have been shown to be effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Activity | Mechanism |
|---|---|---|
| Compound 73 | Synergistic effect with TZP | Binds to allosteric site of PBP2a |
| Compound 24 | Inhibitor against Mycobacterium tuberculosis | Disrupts bacterial respiratory metabolism |
Studies have indicated that quinazolinones can inhibit essential bacterial enzymes, enhancing their potential as antibiotic agents .
3. Central Nervous System Activity
Quinazolinones, including derivatives like 2-methyl-3-(o-tolyl)-4(3H)-quinazolone, have been evaluated for their central nervous system (CNS) activities. Some studies suggest that certain substitutions on the quinazolinone structure can modulate CNS depressant effects, with implications for developing new anxiolytic or sedative agents .
Structure-Activity Relationship (SAR)
The effectiveness of quinazolinones is often linked to their structural features:
- Substituent Variability: Different substituents at the C-4 position can significantly influence biological activity.
- Hybridization: Combining quinazolinones with other pharmacophores has been shown to enhance potency against various targets.
For example, compounds with a triazole ring fused to the quinazoline nucleus demonstrated marked increases in anticancer activity .
Case Study 1: Anticancer Efficacy
A study evaluated a series of quinazolinone derivatives for their anticancer properties against multiple cell lines, including HepG2 and MCF-7. The study found that certain compounds exhibited IC50 values lower than those of standard treatments, indicating superior efficacy .
Case Study 2: Antimicrobial Synergy
Research involving compound 73 revealed its ability to synergize with piperacillin-tazobactam in treating MRSA infections. This synergy was attributed to its binding mechanism at the allosteric site of penicillin-binding proteins, which enhances the efficacy of β-lactam antibiotics .
Q & A
Q. What are the established synthetic routes for 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone and its derivatives, and how do reaction conditions influence product purity?
- Methodological Answer : Synthesis typically involves cyclization, condensation, or substitution reactions. For example, cyclization of anthranilic acid derivatives with 2-methylpiperidine-containing reagents under reflux conditions (e.g., using triethyl orthoester as a catalyst) is a common approach. Reaction parameters such as solvent polarity (DMSO vs. ethanol), temperature, and stoichiometric ratios of reagents significantly affect yield and purity. Post-synthesis purification via column chromatography (silica gel, eluent: chloroform/methanol) and characterization using -NMR, IR, and MS are critical .
Q. How do substitutions at the 2- and 3-positions of the quinazolinone core influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents at the 2-position (e.g., methylpiperidinyl groups) enhance lipophilicity and receptor binding, while modifications at the 3-position (e.g., aryl groups) modulate steric hindrance and electronic effects. For instance, 3-aryl derivatives exhibit improved anti-inflammatory and antimicrobial activity compared to unsubstituted analogs. Systematic SAR analysis involves synthesizing derivatives with incremental structural changes (e.g., varying substituent size, electron-withdrawing/donating groups) and testing in standardized assays (e.g., carrageenan-induced edema for anti-inflammatory activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data, such as high in vitro efficacy but low in vivo bioavailability?
- Methodological Answer : Discrepancies often arise from poor solubility, metabolic instability, or toxicity. To address this:
- Solubility : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles.
- Metabolism : Conduct hepatic microsomal assays to identify metabolic hotspots; introduce blocking groups (e.g., fluorination at vulnerable sites).
- Toxicity : Perform acute toxicity studies (e.g., OECD 423 guidelines) at doses up to 300 mg/kg to establish safety margins. For example, compound 7 in showed no toxicity at 300 mg/kg, suggesting a viable therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
